

# A Comprehensive Technical Guide to the Thermochemical Data of Ethyl Phenylacetate

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## Compound of Interest

Compound Name: Ethyl phenylacetate

Cat. No.: B125129

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## Introduction

**Ethyl phenylacetate** (C<sub>10</sub>H<sub>12</sub>O<sub>2</sub>) is a significant organic compound widely utilized in the fragrance, flavor, and pharmaceutical industries. A thorough understanding of its thermochemical properties is paramount for process design, safety analysis, and the development of novel applications. This technical guide provides a comprehensive overview of the available thermochemical data for **ethyl phenylacetate**, detailed experimental protocols for its determination, and computational methodologies for its prediction.

## Core Thermochemical and Physical Properties

A summary of the key physical and thermochemical properties of **ethyl phenylacetate** is presented below. While experimental data for fundamental thermochemical quantities such as the standard enthalpy of formation and standard molar entropy are not readily available in the literature, this guide provides established methodologies for their determination.

Table 1: Physical Properties of **Ethyl Phenylacetate**

Property	Value	Source(s)
Molecular Formula	C <sub>10</sub> H <sub>12</sub> O <sub>2</sub>	[1]
Molecular Weight	164.20 g/mol	[1]
Melting Point	-29.4 °C	[1]
Boiling Point	229 °C (at 101.325 kPa)	[2][3]
Density	1.03 g/mL (at 25 °C)	[3]
Vapor Pressure	22.7 Pa (at 20 °C)	[3]
Enthalpy of Vaporization (Δ <sub>vap</sub> H)	46.13 kJ/mol	

Table 2: Key Thermochemical Data for **Ethyl Phenylacetate**

Property	Value	Method
Standard Enthalpy of Formation (liquid, 298.15 K)	Data not available	See Section 3.1 for experimental protocol
Standard Molar Entropy (liquid, 298.15 K)	Data not available	See Section 4 for discussion on determination
Heat Capacity, C <sub>p</sub> (liquid)	Data not available	See Section 3.2 for experimental protocol

## Experimental Determination of Thermochemical Properties

Precise experimental measurements are the cornerstone of accurate thermochemical data. The following sections detail the standard methodologies for determining the key thermochemical properties of liquid organic compounds like **ethyl phenylacetate**.

### Standard Enthalpy of Formation via Combustion Calorimetry

The standard enthalpy of formation ( $\Delta_f H^\circ$ ) of an organic compound is typically determined indirectly from its experimentally measured enthalpy of combustion ( $\Delta_c H^\circ$ ) using a bomb calorimeter.

#### Experimental Protocol:

- **Sample Preparation:** A precisely weighed sample of high-purity **ethyl phenylacetate** is placed in a crucible within a constant-volume bomb calorimeter. A known mass of a combustion aid, such as benzoic acid, may be used to ensure complete combustion.
- **Bomb Assembly and Pressurization:** The crucible is placed in the bomb, and a fuse wire is connected to ignition electrodes, with its end in contact with the sample. The bomb is then sealed and pressurized with an excess of pure oxygen (typically to 30 atm).
- **Calorimeter Setup:** The sealed bomb is submerged in a known mass of water in the calorimeter's insulated container. The initial temperature of the water is recorded with high precision.
- **Ignition and Data Acquisition:** The sample is ignited by passing an electric current through the fuse wire. The temperature of the water is monitored and recorded at regular intervals until it reaches a maximum and then begins to cool.
- **Data Analysis:** The heat capacity of the calorimeter system ( $C_{cal}$ ) is determined by calibrating with a standard substance of known enthalpy of combustion, such as benzoic acid. The heat released by the combustion of the **ethyl phenylacetate** sample ( $q_{comb}$ ) is calculated from the observed temperature rise ( $\Delta T$ ) and the heat capacity of the calorimeter.
- **Corrections:** Corrections are applied for the heat of combustion of the fuse wire and any auxiliary substances, as well as for the formation of nitric acid from residual nitrogen in the bomb.
- **Calculation of Enthalpy of Combustion:** The standard enthalpy of combustion at constant volume ( $\Delta_c U^\circ$ ) is calculated from the corrected heat release and the molar mass of **ethyl phenylacetate**. This is then converted to the standard enthalpy of combustion at constant pressure ( $\Delta_c H^\circ$ ) using the relationship  $\Delta H = \Delta U + \Delta(pV)$ .

- Calculation of Enthalpy of Formation: The standard enthalpy of formation of **ethyl phenylacetate** is calculated from its standard enthalpy of combustion using Hess's Law, incorporating the known standard enthalpies of formation of the combustion products ( $\text{CO}_2$  and  $\text{H}_2\text{O}$ ).

## Heat Capacity Determination using Differential Scanning Calorimetry (DSC)

The specific heat capacity ( $C_p$ ) of liquid **ethyl phenylacetate** as a function of temperature can be accurately determined using Differential Scanning Calorimetry (DSC), following a standardized method such as ASTM E1269.<sup>[4]</sup>

Experimental Protocol (ASTM E1269):<sup>[4]</sup>

- Instrument Calibration: The DSC instrument is calibrated for temperature and enthalpy using certified reference materials (e.g., indium).
- Sample Preparation: A small, accurately weighed sample of **ethyl phenylacetate** (typically 5-10 mg) is hermetically sealed in an aluminum DSC pan. An empty, sealed aluminum pan is used as a reference.
- Baseline Determination: A baseline scan is performed with empty sample and reference pans to account for any instrumental asymmetry.
- Reference Material Scan: A scan is performed with a sapphire standard (a material with a well-characterized heat capacity) to determine the heat flow response of the instrument.
- Sample Scan: The **ethyl phenylacetate** sample is subjected to a controlled temperature program, typically a linear heating rate (e.g., 10-20  $^{\circ}\text{C}/\text{min}$ ) over the desired temperature range. The heat flow to the sample relative to the reference is recorded.
- Data Analysis: The heat capacity of the **ethyl phenylacetate** sample is calculated by comparing its heat flow curve to that of the sapphire standard and the baseline, taking into account the masses of the sample and the standard. This provides the specific heat capacity as a function of temperature.

## Computational Thermochemistry

In the absence of experimental data, computational quantum chemistry methods provide a powerful tool for predicting the thermochemical properties of molecules.

### High-Accuracy Composite Methods (e.g., G3MP2)

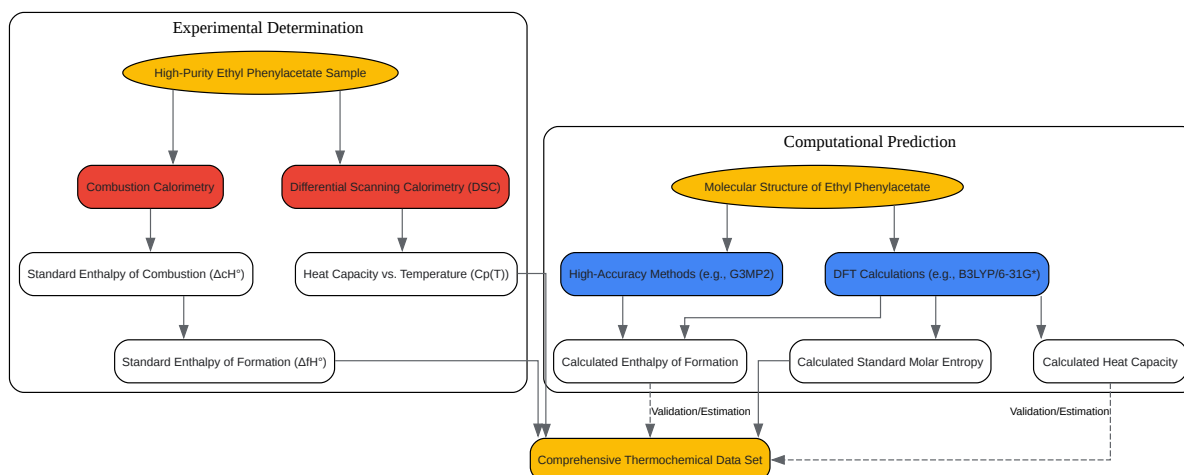
Gaussian-n (Gn) theories, such as G3MP2, are composite methods that approximate a high-level, computationally expensive calculation by a series of lower-level calculations. These methods are known to provide accurate predictions of enthalpies of formation for a wide range of organic molecules. The G3MP2 method involves geometry optimization and frequency calculations at the B3LYP/6-31G(d) level, followed by a series of single-point energy calculations at higher levels of theory with larger basis sets. The final energy is a weighted sum of these individual calculations, designed to cancel out errors and approximate a highly accurate result.

### Density Functional Theory (DFT)

Density Functional Theory (DFT) offers a good balance between computational cost and accuracy for determining the thermochemical properties of medium-sized organic molecules like **ethyl phenylacetate**. The B3LYP functional combined with a Pople-style basis set, such as 6-31G\*, is a widely used and well-validated combination for such calculations.<sup>[5][6][7]</sup> DFT calculations can be used to determine optimized molecular geometries, vibrational frequencies (which are used to calculate thermal corrections to the enthalpy and entropy), and electronic energies. From these, the standard enthalpy of formation and standard molar entropy can be derived.

## Workflow for Thermochemical Data Determination

The logical flow for obtaining comprehensive thermochemical data for **ethyl phenylacetate** involves a combination of experimental and computational approaches.



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Caption: Workflow for obtaining thermochemical data for **ethyl phenylacetate**.

## Conclusion

This technical guide has summarized the available physical properties of **ethyl phenylacetate** and outlined the standard experimental and computational methodologies for determining its key thermochemical data. While a complete set of experimentally validated thermochemical parameters is not currently available in the public domain, the protocols and computational approaches described herein provide a clear pathway for researchers and industry professionals to obtain this critical information. The continued pursuit of accurate

thermochemical data for compounds like **ethyl phenylacetate** is essential for advancing chemical process technology and ensuring safe and efficient industrial applications.

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